(1,2-13C2)Butanedioic acid
Overview
Description
(1,2-13C2)Butanedioic acid, also known as succinic acid, is a dicarboxylic acid with the chemical formula C4H4O4. This compound is characterized by the presence of two carboxyl groups (-COOH) attached to a four-carbon chain. The isotopic labeling with carbon-13 at the first and second positions makes it particularly useful in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: (1,2-13C2)Butanedioic acid can be synthesized through microbial fermentation. The process involves culturing microorganisms that produce sodium succinate, which is then converted to butanedioic acid through a series of steps including pH adjustment, solid-liquid separation, decolorization, and crystallization .
Industrial Production Methods: Industrial production of butanedioic acid often involves the catalytic hydrogenation of maleic anhydride. This method is efficient and widely used due to its scalability and cost-effectiveness .
Types of Reactions:
Oxidation: Butanedioic acid can undergo oxidation to form various products, including fumaric acid.
Reduction: It can be reduced to form succinic semialdehyde.
Esterification: Reacts with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Dehydration: Elevated temperatures and acid catalysts.
Major Products:
Scientific Research Applications
(1,2-13C2)Butanedioic acid is extensively used in various fields:
Mechanism of Action
Comparison with Similar Compounds
Fumaric Acid: An isomer of butanedioic acid with a trans configuration.
Maleic Acid: An isomer with a cis configuration.
Adipic Acid: A six-carbon dicarboxylic acid.
Uniqueness: (1,2-13C2)Butanedioic acid is unique due to its isotopic labeling, which makes it invaluable in tracing and studying metabolic pathways. Its role in the Krebs cycle and its wide range of applications in various fields further distinguish it from other similar compounds .
Properties
IUPAC Name |
(1,2-13C2)butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYFGRWQOYBRFD-ZKDXJZICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13CH2][13C](=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584022 | |
Record name | (1,2-~13~C_2_)Butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94641-55-1 | |
Record name | (1,2-~13~C_2_)Butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 94641-55-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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